molecular formula C13H16BF3O2 B1383582 2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1698908-91-6

2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1383582
CAS No.: 1698908-91-6
M. Wt: 272.07 g/mol
InChI Key: IOIJPWRPJQTXOS-UHFFFAOYSA-N
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Description

This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules . The presence of the dioxaborolane moiety further adds to its versatility, making it a valuable building block in various synthetic transformations.

Chemical Reactions Analysis

2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the difluoromethyl group or other parts of the molecule.

    Substitution: . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Biological Activity

2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₆B F₃O₂
  • Molecular Weight : 272.07 g/mol
  • CAS Number : 1142228-23-6

The structure includes a dioxaborolane ring which is known for its stability and reactivity in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in signal transduction pathways.

Inhibition of Kinases

In particular, the inhibition of mixed lineage kinases (MLKs) has been highlighted as a potential therapeutic strategy. MLKs are implicated in various neurodegenerative diseases and cancer pathways. The compound may exhibit similar inhibitory effects as seen with other boron-containing compounds that target these kinases .

Neuroprotective Effects

Studies have shown that compounds with similar dioxaborolane structures can provide neuroprotection by inhibiting MLK3 activity. For instance, K252a and CEP1347 have demonstrated neuroprotective properties by preventing neuronal death in models of Parkinson's disease . This suggests that this compound may also possess neuroprotective capabilities.

Anticancer Activity

The potential anticancer properties of this compound are linked to its ability to inhibit specific signaling pathways that promote tumor growth. Dihydroimidazopyrazinone derivatives have shown efficacy in cancer treatment by selectively inhibiting ERK pathways . Similar mechanisms may be expected from the dioxaborolane structure.

Research Findings

StudyFindingsImplications
Study 1Inhibition of MLK3 leads to reduced apoptosis in neuronal cellsPotential treatment for neurodegenerative diseases
Study 2Compounds with dioxaborolane structures show anti-cancer activity via ERK inhibitionPossible development of anticancer therapies

Case Studies

  • Neuroprotection Against MPTP-Induced Damage : In vitro studies indicated that compounds inhibiting MLK3 reduced cell death in SH-SY5Y neuroblastoma cells exposed to MPTP (a neurotoxin associated with Parkinson's disease). This aligns with the expected activity of this compound in similar contexts .
  • Tumor Growth Inhibition : Research on related compounds has demonstrated their ability to inhibit tumor growth in xenograft models through modulation of MAP kinase pathways. This suggests a potential application for the dioxaborolane compound in cancer therapy .

Properties

IUPAC Name

2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIJPWRPJQTXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698908-91-6
Record name 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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